molecular formula C9H9N3O2 B2876649 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 80353-96-4

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B2876649
CAS No.: 80353-96-4
M. Wt: 191.19
InChI Key: DYZRHXJOFPTLNO-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which are structurally similar to this compound, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of 191.191 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-11-7(9(13)14)4-12(8)6(2)10-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRHXJOFPTLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate (1.268 mmol, 0.278 g) was dissolved in ethanol (10 ml) and cooled to 0° C. 2 M NaOH solution was added to the reaction mixture. The resulting mixture was stirred at 0° C. for 30 min and for an hour at RT. The solvent was evaporated and water added to the residue. The water phase was made acidic with 1 M HCl and extracted three times with EtOAc. The combined organics were dried, filtered and evaporated. 0.292 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 2.46 (s, 3H), 2.83 (s, 3H), 7.39 (s, 1H), 8.57 (s, 1H).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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